![molecular formula C15H13NO3 B3001844 Methyl 3-(phenylcarbamoyl)benzoate CAS No. 139191-85-8](/img/structure/B3001844.png)
Methyl 3-(phenylcarbamoyl)benzoate
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Overview
Description
Methyl 3-(phenylcarbamoyl)benzoate is a compound that is related to various benzoate derivatives synthesized for different applications, including antibacterial activities and potential use in optoelectronic devices. While the specific compound is not directly mentioned in the provided papers, the related compounds offer insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and other synthetic pathways. For instance, methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives were synthesized and showed antibacterial activity . Another related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and quantum chemical studies. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, supported by density functional theory (DFT) calculations . Similarly, the molecular geometry of a novel Schiff base compound was optimized using quantum chemical calculations . These analytical methods are crucial for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various studies. For instance, the global chemical reactivity descriptors and natural population analysis (NPA) were investigated for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . Additionally, the synthesis of alkyl-3-[(substituted phenylthio)methyl] benzoates and their derivatives involved reactions that were characterized by UV, IR, and NMR spectroscopy . These studies provide a foundation for understanding the chemical reactions that this compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the thermodynamic and non-linear optical (NLO) properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were examined, and its behavior in solvent media was analyzed . The crystal structure and optoelectronic properties of a novel organic salt were also investigated, revealing insights into noncovalent interactions and NLO properties . These properties are indicative of the behavior that this compound might exhibit.
Scientific Research Applications
Metabolism and Detoxication
- Methyl 3-(phenylcarbamoyl)benzoate undergoes oxidative metabolism, serving as a model for understanding detoxication reactions of certain receptor antagonists and insecticides. This compound is metabolically transformed, aiding in the study of detoxication pathways in biological systems (Scott, Palmer, & Casida, 1987).
Catalysis and Chemical Reactions
- It is used in oxidative coupling reactions, providing insights into the reactivity and regioselectivity of such processes. This includes its reaction under pressurized conditions over palladium catalysts, contributing to the understanding of catalytic mechanisms (Iretskii, Sherman, White, Kenvin, & Schiraldi, 2000).
Crystal Structure Analysis
- The compound aids in crystal structure analysis and characterization in zinc(II) benzoate complexes. Its role in such complexes helps in elucidating the structural features of metal-organic frameworks (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Synthetic Chemistry
- It is pivotal in the synthesis and spectral analysis of certain derivatives. The compound's role in these processes contributes to advancements in synthetic chemistry, particularly in the creation of new molecular structures (El-Bardan, Gohar, El-Hegazy, & Hamed, 1992).
Pharmaceutical Research
- In pharmaceutical research, it's involved in the synthesis and analysis of novel compounds with potential therapeutic applications. This includes its use in creating structures for antibacterial activity studies (Murthy, Karthikeyan, Boddeti, Diwakar, & Singh, 2011).
Crystal Engineering
- It plays a role in crystal engineering, helping to induce phase transitions in certain structures. This aids in understanding the behavior of crystals under different conditions (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).
Mechanism of Action
Target of Action
Methyl 3-(phenylcarbamoyl)benzoate is a complex organic compoundIt’s known that esters, a class of compounds to which this compound belongs, often interact with enzymes and proteins in the body .
Mode of Action
Esters are known to undergo hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases . In the case of this compound, the compound could potentially interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, they play a crucial role in the formation of fats and oils, which are essentially glycerides (fatty acid esters of glycerol) .
Pharmacokinetics
The pharmacokinetics of esters are generally influenced by their hydrolysis, which can occur in various parts of the body, including the gastrointestinal tract and liver . This process can affect the bioavailability of the compound.
Result of Action
The hydrolysis of esters, including this compound, results in the formation of carboxylic acids and alcohols . These products can further interact with various biological molecules and pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, which can affect the rate of ester hydrolysis , and the presence of specific enzymes that can catalyze this reaction. Additionally, factors such as temperature and the presence of other compounds can also influence the compound’s action.
properties
IUPAC Name |
methyl 3-(phenylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIKRILSZXZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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